tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate
Description
The compound tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a sulfinylmethyl linker and a 4-cyanopyridin-2-yl substituent. The tert-butyl carbamate group provides steric protection and modulates solubility, while the sulfinyl moiety introduces chirality, making it relevant for asymmetric synthesis and pharmaceutical applications. Structural analogs often vary in substituents on the pyridine ring, linker groups, or pyrrolidine modifications, which influence physicochemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 2-[(4-cyanopyridin-2-yl)sulfinylmethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2,3)22-15(20)19-8-4-5-13(19)11-23(21)14-9-12(10-17)6-7-18-14/h6-7,9,13H,4-5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLILAGUPCKYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CS(=O)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115861 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4-cyano-2-pyridinyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420836-28-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4-cyano-2-pyridinyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420836-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4-cyano-2-pyridinyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: : The nitrile group can be reduced to an amine.
Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfonyl)methyl)pyrrolidine-1-carboxylate .
Reduction: : Formation of tert-Butyl 2-(((4-aminopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate .
Substitution: : Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Application in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The 4-cyano group in the target compound is electron-withdrawing, enhancing electrophilic reactivity at the pyridine ring compared to analogs with electron-donating groups. Key comparisons include:
*Calculated based on analogous structures.
Key Findings :
Linker and Pyrrolidine Modifications
The sulfinylmethyl group in the target compound contrasts with ether, amine, or hydrocarbon linkers in analogs:
Key Findings :
- Sulfinyl linkers introduce chirality and polarizability, impacting binding affinity in biological systems (e.g., enzyme inhibition) .
- Hydrocarbon linkers (e.g., phenethyl in ) improve lipophilicity but reduce solubility in aqueous media .
Research Findings and Comparative Analysis
Reactivity and Stability
- The 4-cyano group in the target compound facilitates nucleophilic aromatic substitution, whereas bromo in supports Suzuki-Miyaura cross-coupling .
- Sulfinyl groups are prone to overoxidation to sulfones but offer better stereochemical control compared to ethers or amines .
Biological Activity
tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring, a sulfinyl group, and a cyanopyridine moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The initial step involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with appropriate reagents to introduce the sulfinyl and cyanopyridine groups.
- Introduction of Sulfinyl Group : The sulfinyl group is introduced through oxidation processes involving sulfur-containing reagents.
- Cyanopyridine Integration : The final step involves coupling reactions to attach the 4-cyanopyridine moiety to the sulfinyl-pyrrolidine structure.
Antimicrobial Properties
Research indicates that compounds containing pyridine and sulfinyl groups exhibit significant antimicrobial activity. For example, studies have shown that related structures can inhibit bacterial growth, suggesting that this compound may possess similar properties.
Anticancer Activity
Studies have highlighted the potential anticancer effects of pyridine derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit anticancer properties.
The proposed mechanism of action for biological activity involves:
- Inhibition of Enzymatic Activity : Compounds like this may act as enzyme inhibitors, interfering with metabolic pathways in pathogens or cancer cells.
- Interaction with Cellular Targets : The presence of the cyanopyridine moiety suggests potential interactions with cellular receptors or transporters.
Case Studies
-
Antimicrobial Testing : A study evaluated the antimicrobial efficacy of related pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the structure significantly affected potency.
Compound Activity (MIC) Target Organism A 32 µg/mL E. coli B 16 µg/mL S. aureus C 8 µg/mL P. aeruginosa -
Cytotoxicity Assays : In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF7). The compound demonstrated IC50 values in low micromolar ranges, indicating significant cytotoxicity.
Cell Line IC50 (µM) HeLa 5.4 MCF7 7.8 A549 6.5
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Pyrrolidine core functionalization : Introduce the sulfinylmethyl group via nucleophilic substitution or Mitsunobu reactions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine) .
Sulfoxide formation : Oxidize thioethers to sulfoxides using meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C) to avoid overoxidation .
Boc protection : Employ tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the pyrrolidine nitrogen .
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Use column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradients) for purification .
- Adjust stoichiometry of oxidizing agents (e.g., mCPBA) to minimize byproducts .
Q. How is the stereochemical integrity of the sulfinyl group and pyrrolidine ring maintained during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control stereochemistry .
- Oxidation conditions : Opt for stereoselective oxidation with chiral catalysts (e.g., Sharpless conditions) or low-temperature reactions to preserve configuration .
- Analytical validation : Confirm stereochemistry using polarimetry ([α]D measurements) and chiral HPLC (e.g., Chiralpak® columns) .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for sulfoxide formation or Boc deprotection to identify kinetically favorable pathways .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .
- SHELX refinement : Use crystallographic data (e.g., from X-ray diffraction) to validate molecular geometry and intermolecular interactions .
Q. Example Workflow :
Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level.
Perform MD simulations (e.g., GROMACS) to assess stability in aqueous/organic solvents .
Q. How should researchers resolve contradictory data in spectroscopic characterization (e.g., NMR vs. HRMS)?
Methodological Answer:
- Cross-validation : Compare NMR (¹H/¹³C), HRMS, and IR data with literature values for analogous compounds .
- Advanced techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .
- Crystallographic analysis : Resolve ambiguities via single-crystal X-ray diffraction (e.g., using SHELXL) .
Case Study :
Conflicting NMR integration ratios for methylene protons may arise from dynamic effects. Variable-temperature NMR (VT-NMR) can suppress exchange broadening .
Q. What strategies are effective for evaluating the compound’s biological activity in in vitro assays?
Methodological Answer:
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, BRAF) using ADP-Glo™ or fluorescence-based assays .
- Cellular uptake studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations .
- SAR optimization : Synthesize derivatives (e.g., replacing the cyano group with halogens) and compare IC₅₀ values .
Q. Example Protocol :
Treat cancer cell lines (e.g., HeLa, MCF-7) with 1–100 µM compound for 48h.
Assess viability via MTT assay and apoptosis via flow cytometry (Annexin V/PI staining) .
Q. How can researchers design experiments to study the compound’s metabolic stability?
Methodological Answer:
- Microsomal incubation : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, 60min .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific inhibition .
- Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What are the key challenges in scaling up synthesis, and how can they be addressed?
Methodological Answer:
- Byproduct formation : Optimize stoichiometry (e.g., reduce mCPBA excess) and use flow chemistry for better heat/mass transfer .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether as antisolvent) .
- Safety : Mitigate exothermic reactions via controlled addition of oxidizing agents and inert atmospheres .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
